FMOC-DL-2-furylalanine
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Overview
Description
Mechanism of Action
Target of Action
FMOC-DL-2-furylalanine is a derivative of alanine . Alanine is an α-amino acid that is used in the biosynthesis of proteins It is involved in the glucose-alanine cycle between tissues and the liver.
Mode of Action
This compound is a compound that contains a fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FMOC-DL-2-furylalanine typically involves the protection of the amino group of DL-2-furylalanine with the FMOC group. This can be achieved by reacting DL-2-furylalanine with fluorenylmethoxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: FMOC-DL-2-furylalanine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a dicarbonyl compound.
Reduction: The carbonyl group in the FMOC moiety can be reduced under specific conditions.
Substitution: The FMOC group can be removed by treatment with a base such as piperidine.
Common Reagents and Conditions:
Oxidation: UV-irradiation in the presence of oxygen and a photosensitizer.
Reduction: Hydrogenation using palladium on carbon.
Substitution: 20% piperidine in N,N-dimethylformamide (DMF).
Major Products:
Oxidation: Unsaturated dicarbonyl compounds.
Reduction: Reduced FMOC derivatives.
Substitution: Free DL-2-furylalanine.
Scientific Research Applications
FMOC-DL-2-furylalanine has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) as a protected amino acid.
Biology: Incorporated into peptides for studying protein interactions and functions.
Medicine: Utilized in the development of peptide-based drugs and diagnostic tools.
Industry: Employed in the synthesis of complex organic molecules and materials.
Comparison with Similar Compounds
FMOC-DL-2-furylalanine is unique due to its furan ring, which imparts specific chemical properties. Similar compounds include:
FMOC-L-2-furylalanine: The L-isomer of this compound.
FMOC-DL-phenylalanine: A derivative of phenylalanine with similar protective properties.
FMOC-DL-tryptophan: A derivative of tryptophan used in peptide synthesis.
These compounds share the FMOC protective group but differ in their side chains, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDCHXGNUFBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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